4-Isopropyl-3-nitrobenzoic acid

Medicinal Chemistry Organic Synthesis Antimicrobial Scaffolds

4-Isopropyl-3-nitrobenzoic acid delivers regioisomeric precision unattainable with common alternatives. The 4-isopropyl-3-nitro pattern enables solvent-free phthalide synthesis (Chamoli & Rawat, 2013) and serves as the critical precursor to 3-amino-4-isopropylbenzoic acid for EP4 receptor antagonists (WO2014122267A1). Its LogP of 3.16—versus 1.89 for 4-nitrobenzoic acid—enhances membrane permeability for CNS targets. Substituting isomers compromises yield, purity, and SAR integrity. Sourcing verified purity (≥95%) ensures reproducible catalytic hydrogenation and scalable process development.

Molecular Formula C10H11NO4
Molecular Weight 209.2 g/mol
CAS No. 174482-81-6
Cat. No. B071407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Isopropyl-3-nitrobenzoic acid
CAS174482-81-6
Molecular FormulaC10H11NO4
Molecular Weight209.2 g/mol
Structural Identifiers
SMILESCC(C)C1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-]
InChIInChI=1S/C10H11NO4/c1-6(2)8-4-3-7(10(12)13)5-9(8)11(14)15/h3-6H,1-2H3,(H,12,13)
InChIKeyMHMBAGATQNUECC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Isopropyl-3-nitrobenzoic Acid (CAS 174482-81-6): Scientific & Industrial Procurement Reference


4-Isopropyl-3-nitrobenzoic acid (CAS 174482-81-6) is a disubstituted nitroaromatic carboxylic acid building block, belonging to the broader class of nitrobenzoic acid derivatives commonly employed as intermediates in pharmaceutical, dye, and agrochemical synthesis [1]. It features a para-isopropyl substituent adjacent to a meta-nitro group on the benzoic acid core (IUPAC: 3-nitro-4-(propan-2-yl)benzoic acid), imparting distinct steric and electronic properties compared to its mono‑substituted or regioisomeric analogs [2].

Critical Procurement Note: Why Generic 4-Isopropyl-3-nitrobenzoic Acid Substitution is Not Advisable


While numerous nitrobenzoic acid derivatives are commercially available, 4-isopropyl-3-nitrobenzoic acid is not functionally interchangeable with its positional isomers or simpler nitrobenzoic acids. The specific 4-isopropyl-3-nitro substitution pattern dictates unique reactivity in condensation reactions (e.g., phthalide synthesis) [1], distinct lipophilicity (ACD/LogP 3.16) that alters formulation and downstream purification [2], and regioselective metal-catalyzed transformations critical to patent-protected pharmaceutical processes [3]. Substituting an alternative, such as 4-nitrobenzoic acid or 3-isopropyl-4-nitrobenzoic acid, would compromise reaction yield, product purity, and ultimately, the integrity of the target active pharmaceutical ingredient (API) or research outcome.

4-Isopropyl-3-nitrobenzoic Acid: Quantified Differentiators vs. Common Analogs


Phthalide Synthesis: Nitro Group Enables Direct Comparison to Non-Nitrated Precursor

In a direct head-to-head condensation reaction with phenolic compounds to form pharmacologically active 3,3-disubstituted phthalides, the nitro-substituted γ-keto acid derived from 4-isopropyl-3-nitrobenzoic acid (1b) was employed in parallel with its non-nitrated analog (1a, derived from 4-isopropylbenzoic acid) [1]. The study explicitly demonstrates that both precursors are viable under identical solvent-free catalytic conditions, with the nitro group serving as a key electronic handle for tuning biological activity of the resulting phthalide library, as some synthesized nitro-containing phthalides exhibited antifungal and antibacterial activity against human pathogenic strains [1]. This establishes the nitro-substituted variant as a non-substitutable starting material for generating nitro-phthalides with distinct pharmacological profiles.

Medicinal Chemistry Organic Synthesis Antimicrobial Scaffolds

Lipophilicity (LogP) and ADME: Differentiated Physicochemical Profile

The predicted ACD/LogP of 4-isopropyl-3-nitrobenzoic acid is 3.16 [1]. This value indicates significantly higher lipophilicity compared to the simpler 4-nitrobenzoic acid (LogP ≈ 1.89) [2] and a different electronic environment compared to 3-nitrobenzoic acid (LogP ≈ 1.80) [3], which lacks the isopropyl group. The enhanced lipophilicity, driven by the para-isopropyl substituent, directly influences compound retention in reversed-phase chromatography, membrane permeability in cellular assays, and solubility in organic solvents during synthesis.

ADME Drug Design Formulation Science Analytical Chemistry

Regioisomeric Differentiation: Para-Isopropyl vs. Meta-Isopropyl Substitution

A critical regioisomer exists: 3-isopropyl-4-nitrobenzoic acid (CAS 90922-76-2) [1]. In this isomer, the positions of the isopropyl and nitro groups are swapped (para-nitro, meta-isopropyl). This positional isomerism leads to distinct chemical reactivity and biological recognition. Notably, patents for EP4 receptor ligands explicitly describe the use of 4-isopropyl-3-nitrobenzoic acid derivatives, such as ethyl 3-amino-4-isopropylbenzoate, which is obtained by reduction of the nitro group [2]. The alternative regioisomer would lead to a different substitution pattern on the final pharmacophore, potentially abolishing target affinity or selectivity.

Structure-Activity Relationship Synthetic Chemistry Patent Chemistry

Distinct Reduction Pathway: Selective Nitro-to-Amino Conversion

4-Isopropyl-3-nitrobenzoic acid undergoes a specific reduction pathway to yield 3-amino-4-isopropylbenzoic acid derivatives, which are key intermediates in the synthesis of EP4 receptor-targeting benzamides [1]. This transformation is not directly comparable to the reduction of simpler nitrobenzoic acids, as the presence of the ortho-isopropyl group to the nitro moiety can influence the rate and selectivity of catalytic hydrogenation (e.g., using Pd/C and H2) [1]. The corresponding ethyl ester (ethyl 4-isopropyl-3-nitrobenzoate) is explicitly cited in patent literature as the substrate for this reduction to afford the 3-amino analog [1].

Catalytic Hydrogenation Process Chemistry Amine Intermediates

4-Isopropyl-3-nitrobenzoic Acid: Validated Application Scenarios for Scientific Procurement


Synthesis of Novel 3,3-Disubstituted Phthalides for Antimicrobial Screening

Researchers aiming to synthesize and evaluate a focused library of 3,3-disubstituted phthalides with potential antimicrobial activity can directly employ this compound as a precursor. The protocol established by Chamoli and Rawat (2013) [1] provides a validated, solvent-free synthetic route using 2-(4-isopropyl-3-nitrobenzoyl)benzoic acid, derived from this acid, to access the nitro-phthalide series. Procurement of this specific nitro-substituted building block is essential for replicating this exact chemical series and exploring structure-activity relationships (SAR) around the nitro group.

Preparation of 3-Amino-4-isopropylbenzoate Intermediates for EP4 Receptor Ligands

In medicinal chemistry programs targeting the prostaglandin EP4 receptor, 4-isopropyl-3-nitrobenzoic acid serves as a critical starting material. Its reduction product, 3-amino-4-isopropylbenzoic acid (or its ester), is a key intermediate in the synthesis of substituted benzamides with high affinity and selectivity for the EP4 receptor, as documented in patent literature (WO2014122267A1) [2]. Sourcing this specific nitro-acid ensures the correct regioisomeric configuration for subsequent amide coupling and biological evaluation.

Lipophilicity-Driven Fragment or Probe Design in Drug Discovery

For medicinal chemists utilizing fragment-based drug design or constructing chemical probes where enhanced lipophilicity is desired (e.g., to improve membrane permeability or blood-brain barrier penetration), 4-isopropyl-3-nitrobenzoic acid offers a quantifiably distinct physicochemical profile compared to common alternatives. With a calculated ACD/LogP of 3.16 [3], it is markedly more lipophilic than 4-nitrobenzoic acid (LogP ≈ 1.89) [4], making it a suitable choice for exploring hydrophobic binding pockets or for applications requiring organic solvent solubility.

Regioselective Derivatization Studies and Process Chemistry Validation

Process chemistry teams developing scalable routes for pharmaceutical intermediates require high-purity, regioisomerically defined starting materials. The use of 4-isopropyl-3-nitrobenzoic acid as a substrate in catalytic hydrogenation (e.g., Pd/C, H2) [5] to yield 3-amino-4-isopropylbenzoates provides a well-characterized transformation for reaction optimization studies. Procuring this compound with verified purity (e.g., 97% as offered by suppliers ) is critical for establishing robust and reproducible manufacturing processes.

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